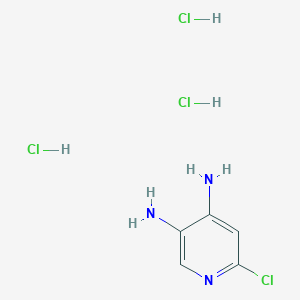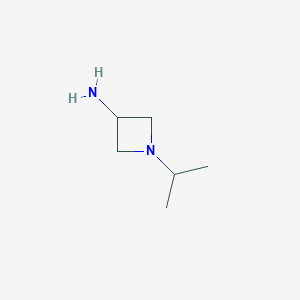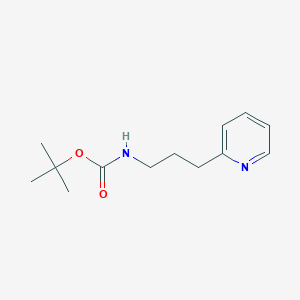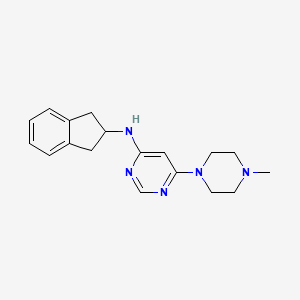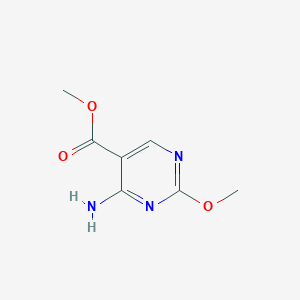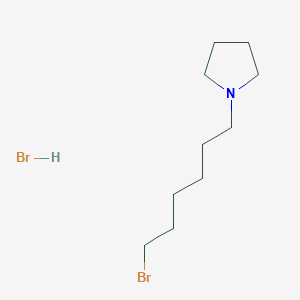
1-(6-Bromohexyl)pyrrolidine Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromohexyl)pyrrolidine Hydrobromide is a chemical compound with the molecular formula C10H21Br2N. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a pyrrolidine ring. This structure imparts specific reactivity and functionality to the compound, making it valuable in different fields of study .
Méthodes De Préparation
The synthesis of 1-(6-Bromohexyl)pyrrolidine Hydrobromide typically involves the reaction of pyrrolidine with 1,6-dibromohexane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Pyrrolidine with 1,6-Dibromohexane: Pyrrolidine is reacted with 1,6-dibromohexane in the presence of a suitable solvent, such as acetonitrile or tetrahydrofuran. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Isolation and Purification: After the reaction is complete, the product is isolated by filtration or extraction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(6-Bromohexyl)pyrrolidine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-Bromohexyl)pyrrolidine Hydrobromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, the compound is used to study the effects of brominated compounds on biological systems. It can be used to modify biomolecules or as a probe in biochemical assays.
Medicine: The compound’s unique structure allows it to be used in medicinal chemistry for the development of new drugs or therapeutic agents. It can be used as a precursor in the synthesis of pharmacologically active compounds.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Bromohexyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The compound can also interact with cellular pathways, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(6-Bromohexyl)pyrrolidine Hydrobromide can be compared with other similar compounds, such as:
1-(6-Chlorohexyl)pyrrolidine Hydrobromide: This compound has a chlorine atom instead of a bromine atom. The reactivity and properties of the compound may differ due to the difference in halogen atoms.
1-(6-Iodohexyl)pyrrolidine Hydrobromide: This compound contains an iodine atom. The larger size and different reactivity of iodine compared to bromine can lead to variations in the compound’s behavior.
1-(6-Fluorohexyl)pyrrolidine Hydrobromide: This compound has a fluorine atom.
The uniqueness of this compound lies in its specific reactivity and the effects imparted by the bromine atom, making it distinct from its halogenated counterparts.
Propriétés
Formule moléculaire |
C10H21Br2N |
|---|---|
Poids moléculaire |
315.09 g/mol |
Nom IUPAC |
1-(6-bromohexyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C10H20BrN.BrH/c11-7-3-1-2-4-8-12-9-5-6-10-12;/h1-10H2;1H |
Clé InChI |
ZVJQTPPMCSEDET-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCCCCBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


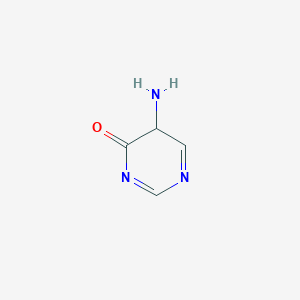
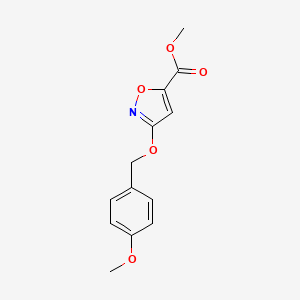


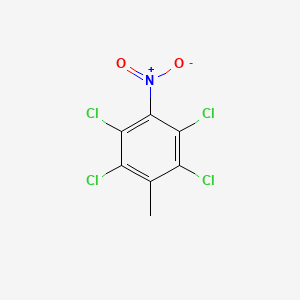
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
